![molecular formula C16H20N4O2S2 B2876110 N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide CAS No. 392296-09-2](/img/structure/B2876110.png)
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide
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Description
The compound appears to contain a thiadiazole ring, which is a type of heterocycle. It also contains an amide group and a thioether group. The presence of the 3,5-dimethylphenyl group suggests that it might have some aromatic properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the aromatic ring, the thiadiazole ring, and the amide group. These groups could potentially participate in a variety of intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an amide group could make this compound polar, and therefore soluble in polar solvents .Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through hydrogen bonding and π-π stacking
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been involved in a variety of biochemical processes .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential interactions with various targets, it may have diverse effects on cellular functions .
Future Directions
properties
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-4-5-13(21)18-15-19-20-16(24-15)23-9-14(22)17-12-7-10(2)6-11(3)8-12/h6-8H,4-5,9H2,1-3H3,(H,17,22)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHXVLQAAWTJKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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